molecular formula C6H10O3 B3420415 trans-2-(Methoxymethyl)cyclopropane-1-carboxylic acid CAS No. 187335-44-0

trans-2-(Methoxymethyl)cyclopropane-1-carboxylic acid

Cat. No. B3420415
M. Wt: 130.14 g/mol
InChI Key: MEXFQILMFUCKDT-CRCLSJGQSA-N
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Description

“trans-2-(Methoxymethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol1. It is a type of cyclopropane carboxylic acid1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “trans-2-(Methoxymethyl)cyclopropane-1-carboxylic acid”. However, cyclopropane carboxylic acids can generally be synthesized through various methods such as the addition of carbenes to alkenes2.



Molecular Structure Analysis

The molecular structure of “trans-2-(Methoxymethyl)cyclopropane-1-carboxylic acid” consists of a cyclopropane ring with a carboxylic acid group and a methoxymethyl group attached1. The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

Again, specific chemical reactions involving “trans-2-(Methoxymethyl)cyclopropane-1-carboxylic acid” are not available in the literature I have access to. However, cyclopropane carboxylic acids can participate in various chemical reactions, including reactions with carbenes2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-2-(Methoxymethyl)cyclopropane-1-carboxylic acid” are not specified in the literature I have access to. Typically, these properties would include things like melting point, boiling point, solubility in various solvents, and stability under different conditions.


Safety And Hazards

The safety and hazards associated with “trans-2-(Methoxymethyl)cyclopropane-1-carboxylic acid” are not specified in the literature I have access to. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety information before handling them.


Future Directions

The future directions for research and applications involving “trans-2-(Methoxymethyl)cyclopropane-1-carboxylic acid” are not specified in the literature I have access to. Potential future directions could include further studies on its synthesis, reactions, and potential uses in various fields such as organic synthesis or medicinal chemistry.


Please note that this information is based on the literature I have access to and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-3-4-2-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXFQILMFUCKDT-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

CAS RN

187335-44-0, 2137069-35-1
Record name rac-(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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